molecular formula C18H15NO2S B5796827 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole

Cat. No. B5796827
M. Wt: 309.4 g/mol
InChI Key: UWEUAHRBGSHOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes.

Mechanism of Action

The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole selectively binds to the α7 nAChR and activates it, leading to the downstream effects of calcium influx and signaling.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to have various biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of inflammatory responses, and the promotion of neuroprotection. This compound has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in cognitive function and memory. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole. One area of interest is the development of more potent and selective α7 nAChR agonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and autism spectrum disorder. Additionally, the mechanisms underlying the effects of this compound on neurotransmitter release and neuroprotection need to be further elucidated.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole involves the condensation of 2-methylphenyl isothiocyanate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and inflammatory bowel disease. The α7 nAChR is involved in cognitive function, memory, and neuroprotection. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to protect against neurodegeneration in animal models of Parkinson's disease.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-12-4-2-3-5-14(12)18-19-15(11-22-18)13-6-7-16-17(10-13)21-9-8-20-16/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUAHRBGSHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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